Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-
Overview
Description
Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- is a complex organic compound with a unique structure that includes a pentanoic acid backbone and various functional groups
Scientific Research Applications
Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- typically involves multiple steps, starting with the preparation of the pentanoic acid backboneCommon reagents used in these reactions include protecting groups, coupling agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 3-[[1,1-dimethylethoxy)carbonyl]amino]-5-(methylthio)-, (3S)-
- Pentanoic acid, 2-[[1,1-dimethylethoxy)carbonyl]amino]-5-nitro-, 1,1-dimethylethyl ester, (2R)
Uniqueness
Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique characteristics make it valuable for various applications and distinguish it from other similar compounds .
Properties
IUPAC Name |
5-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-16(2,3)23-15(22)18-12-7-5-4-6-11-17-13(19)9-8-10-14(20)21/h4-12H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALARACNOHHDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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